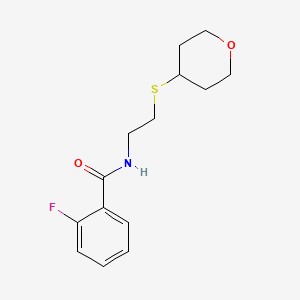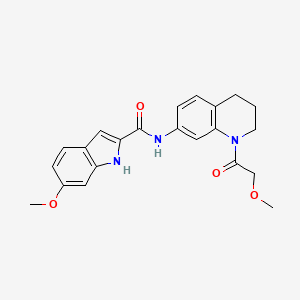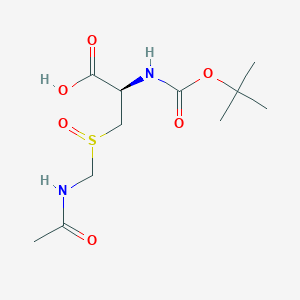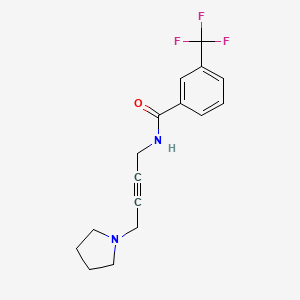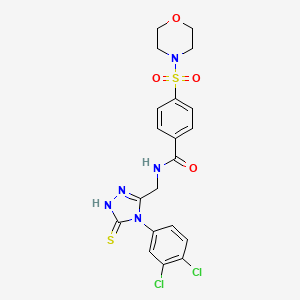
(2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone, also known as CPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CPPM is a small molecule that belongs to the family of piperazine derivatives and has shown promising results in various biological assays.
作用機序
The exact mechanism of action of (2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters in the brain. This compound has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. This compound has also been reported to improve cognitive function and memory in animal models.
実験室実験の利点と制限
(2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. This compound is also stable at room temperature and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
Could include investigating the structure-activity relationship of (2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone to identify more potent analogs. Further studies could also focus on the pharmacokinetics and toxicity of this compound in animal models to determine its suitability for clinical trials. Additionally, this compound could be studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Conclusion:
In conclusion, this compound or this compound is a promising small molecule that has shown potential applications in drug development. This compound has been reported to exhibit various pharmacological effects, including inhibitory activity against enzymes and proteins and anticonvulsant and antidepressant properties. Future studies could focus on exploring the structure-activity relationship of this compound and its potential applications in the treatment of neurological disorders.
合成法
(2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone can be synthesized using a multi-step reaction process involving the condensation of 2-chlorobenzoyl chloride with 4-(6-phenylpyrimidin-4-yl)piperazine. The resulting product is then subjected to further chemical reactions to obtain this compound in its pure form.
科学的研究の応用
(2-Chlorophenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been reported to possess anticonvulsant, antidepressant, and antinociceptive properties.
特性
IUPAC Name |
(2-chlorophenyl)-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-9-5-4-8-17(18)21(27)26-12-10-25(11-13-26)20-14-19(23-15-24-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMWNVPLMVYOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2677178.png)

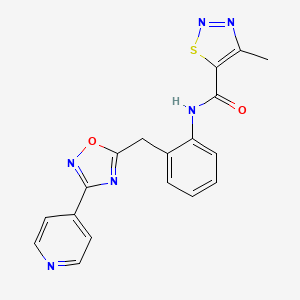

![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2677185.png)
![(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2677186.png)
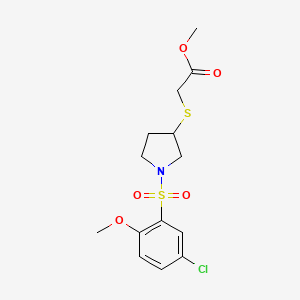
![3-Fluorosulfonyloxy-5-[2-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2677189.png)
